Structural Divergence: Carboxylic Acid vs. Carboxamide Differentiation
Lenvatinib Impurity F differs from the parent drug lenvatinib by a single functional group transformation: the primary carboxamide of lenvatinib (C=O‑NH₂) is hydrolyzed to a carboxylic acid (C=O‑OH) [1]. This modification increases the molecular mass by +0.984 Da (from 426.85 g/mol for lenvatinib to 427.84 g/mol for Impurity F) and alters the hydrogen‑bond donor/acceptor profile (3 H‑bond donors, 6 acceptors vs. lenvatinib’s 4 donors, 6 acceptors) [2]. Consequently, Impurity F exhibits a distinct retention time shift in reversed‑phase HPLC, typically eluting later than lenvatinib due to increased polarity [3].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 427.84 g/mol |
| Comparator Or Baseline | Lenvatinib (free base): 426.85 g/mol |
| Quantified Difference | +0.99 g/mol |
| Conditions | Calculated exact mass |
Why This Matters
The precise mass difference enables unequivocal mass spectrometric identification and prevents misidentification of Impurity F as lenvatinib or another structurally similar impurity.
- [1] PubChem. Lenvatinib Impurity F. CID 22936749. View Source
- [2] PubChem. Lenvatinib. CID 9823820. View Source
- [3] Swain D, Nagendla NK, Mudiam MKR. Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. Microchemical Journal. 2023. View Source
